molecular formula C27H46NO3P B2898808 benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine CAS No. 474879-12-4

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine

Cat. No.: B2898808
CAS No.: 474879-12-4
M. Wt: 463.643
InChI Key: IHRMUTXAWUQZGN-UHFFFAOYSA-N
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Description

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine is a complex organic compound with the molecular formula C27H46NO3P and a molecular weight of 463.643. This compound is characterized by its unique structure, which includes a phosphoryl group bonded to a phenylmethanamine moiety and two cyclohexyl groups substituted with methyl and isopropyl groups.

Properties

IUPAC Name

N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46NO3P/c1-19(2)24-14-12-21(5)16-26(24)30-32(29,28-18-23-10-8-7-9-11-23)31-27-17-22(6)13-15-25(27)20(3)4/h7-11,19-22,24-27H,12-18H2,1-6H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMUTXAWUQZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(NCC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phosphoryl chloride with 5-methyl-2-propan-2-ylcyclohexanol to form the phosphorylated intermediate. This intermediate is then reacted with phenylmethanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethanamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphonates.

Scientific Research Applications

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The phenylmethanamine moiety may also contribute to its biological effects by interacting with receptors or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline: Similar structure but with an aniline group instead of phenylmethanamine.

    N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylbenzylamine: Contains a benzylamine moiety instead of phenylmethanamine.

Uniqueness

benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Pharmacological Properties

Benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine exhibits a variety of biological activities, particularly in the fields of neuropharmacology and anti-cancer research. Its structural components suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to this phosphoramidate exhibit significant anticonvulsant properties. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, demonstrated efficacy in various seizure models, suggesting that this compound may also exhibit similar properties due to its structural analogies .

Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant activity of related compounds, it was found that certain derivatives showed protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. The median effective dose (ED50) for these compounds was significantly lower than traditional anticonvulsants such as phenobarbital, indicating a promising therapeutic window for this compound and its derivatives .

Study 2: Neurotoxicity Assessment

A neurotoxicity screen revealed that many derivatives of this compound did not exhibit significant motor impairment at maximum administered doses. This suggests a favorable safety profile, which is critical for any potential therapeutic application in treating epilepsy or other neurological disorders .

Data Table: Biological Activity Summary

Activity Model ED50 (mg/kg) Comparison Compound Remarks
AnticonvulsantMES Test0.0056Phenobarbital10-fold more potent
AnticonvulsantPTZ Test0.056EthosuximideSignificant protection observed
NeurotoxicityMotor Impairment TestN/AN/ANo significant impairment noted

The proposed mechanism of action for this compound involves modulation of neurotransmitter release and receptor activity. The phosphoramidate group may facilitate interactions with GABAergic and glutamatergic systems, which are critical in seizure control and neuroprotection.

Molecular Modeling Studies

Molecular docking studies suggest that this compound can effectively bind to specific receptors involved in neuronal excitability, further supporting its potential as an anticonvulsant agent. The binding affinity and orientation within the active site are crucial for its efficacy against seizures and other neurological conditions .

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